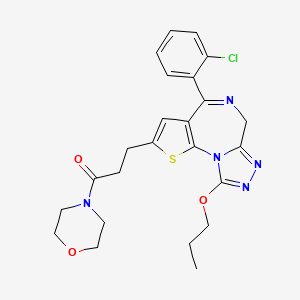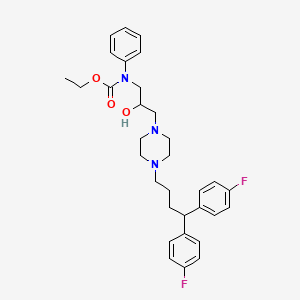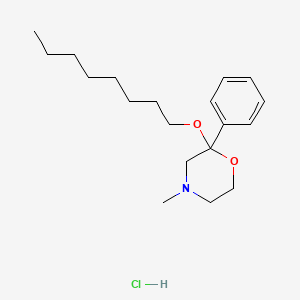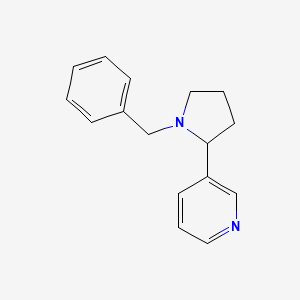
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine is a chiral compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine typically involves the reaction of pyridine with a phenylmethyl-substituted pyrrolidine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon or a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with various nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine: A non-chiral analog with similar chemical properties.
2-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine: A positional isomer with different reactivity and biological activity.
4-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine: Another positional isomer with distinct chemical and biological properties.
Uniqueness
(-)-3-(1-(Phenylmethyl)-2-pyrrolidinyl)pyridine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or positional isomers. The specific arrangement of atoms in the chiral compound can lead to selective interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
2055-30-3 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
3-(1-benzylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C16H18N2/c1-2-6-14(7-3-1)13-18-11-5-9-16(18)15-8-4-10-17-12-15/h1-4,6-8,10,12,16H,5,9,11,13H2 |
InChI-Schlüssel |
OROZJANMNGFCRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
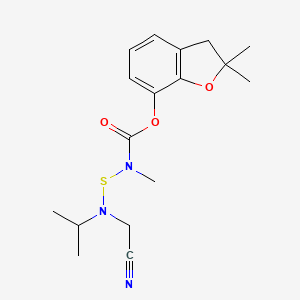


![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
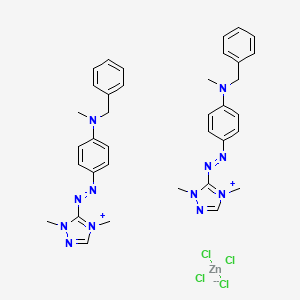


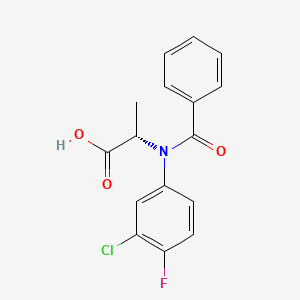
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
